L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine
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Overview
Description
L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine is a peptide compound composed of the amino acids cysteine, glycine, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The threonine residues contribute to the peptide’s hydrophilicity and potential interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-threonyl-L-threonine:
L-Cysteinyl-L-threonyl-L-threonyl-L-threonine: Similar but without the glycine residue, which may influence its flexibility and reactivity.
Uniqueness
L-Cysteinylglycyl-L-threonyl-L-threonyl-L-threonine is unique due to the presence of cysteine, glycine, and multiple threonine residues, which confer distinct structural and functional properties
Properties
CAS No. |
489426-40-6 |
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Molecular Formula |
C17H31N5O9S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H31N5O9S/c1-6(23)11(20-10(26)4-19-14(27)9(18)5-32)15(28)21-12(7(2)24)16(29)22-13(8(3)25)17(30)31/h6-9,11-13,23-25,32H,4-5,18H2,1-3H3,(H,19,27)(H,20,26)(H,21,28)(H,22,29)(H,30,31)/t6-,7-,8-,9+,11+,12+,13+/m1/s1 |
InChI Key |
KXGJBYYNLRRJKE-NHOFGPDUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N)O |
Origin of Product |
United States |
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